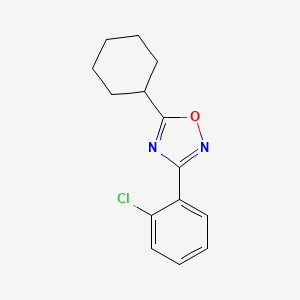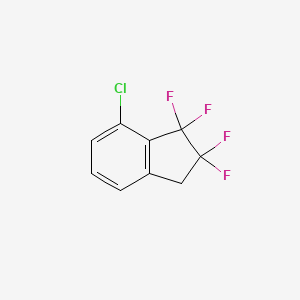![molecular formula C17H18Te B14171385 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene CAS No. 920977-25-9](/img/structure/B14171385.png)
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is an organotellurium compound that belongs to the tellurophene family Tellurophenes are heterocyclic compounds containing tellurium, which is a heavier analog of sulfur and selenium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and an appropriate alkyne precursor.
Substitution Reactions: The butyl and (4-methylphenyl)ethynyl groups are introduced through substitution reactions. These reactions often require the use of organometallic reagents and catalysts to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry and the use of scalable synthetic routes can be applied to produce this compound in larger quantities.
化学反应分析
Types of Reactions
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or (4-methylphenyl)ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while substitution reactions can produce a variety of functionalized tellurophenes.
科学研究应用
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene has several scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism by which 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
相似化合物的比较
Similar Compounds
2-Butyl-5-[(4-methylphenyl)ethynyl]selenophene: A selenium analog with similar chemical properties but different reactivity due to the presence of selenium instead of tellurium.
2-Butyl-5-[(4-methylphenyl)ethynyl]thiophene: A sulfur analog that is more commonly studied and has well-documented applications in materials science and organic electronics.
Uniqueness
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and selenium analogs. These properties can be leveraged in specialized applications where tellurium’s heavier atomic weight and larger atomic radius play a crucial role.
属性
CAS 编号 |
920977-25-9 |
|---|---|
分子式 |
C17H18Te |
分子量 |
349.9 g/mol |
IUPAC 名称 |
2-butyl-5-[2-(4-methylphenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C17H18Te/c1-3-4-5-16-12-13-17(18-16)11-10-15-8-6-14(2)7-9-15/h6-9,12-13H,3-5H2,1-2H3 |
InChI 键 |
JGOPDPNHFBCUDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


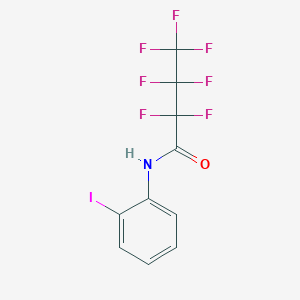
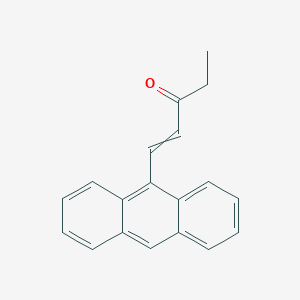

![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)

![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
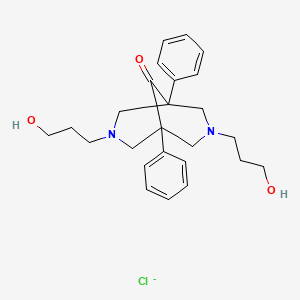
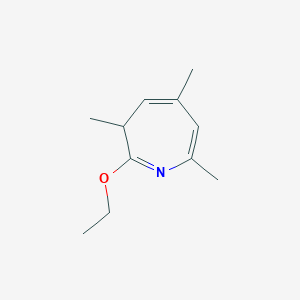
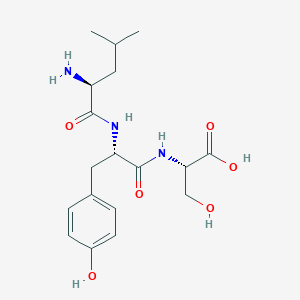
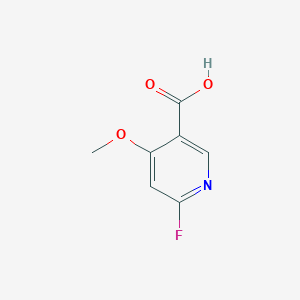
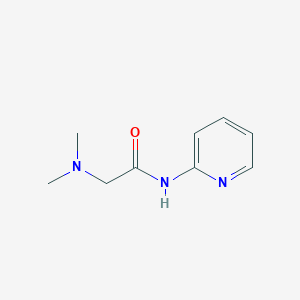
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
